molecular formula C16H17N3O4S B1668389 Cephalexin CAS No. 15686-71-2

Cephalexin

Cat. No.: B1668389
CAS No.: 15686-71-2
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-UEKVPHQBSA-N
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Mechanism of Action

Target of Action

Cephalexin, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

This compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by binding to one or more of the PBPs . This interaction disrupts the cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

The biochemical pathway leading to the production of this compound involves the fungal biosynthesis of the secondary metabolite cephalosporin C and its intermediates . Chemical derivatives of intermediates of this pathway show elevated antibiotic activity and are used in medical applications .

Pharmacokinetics

This compound is well absorbed and exhibits a half-life of 1.5–2 hours . It is excreted unchanged in urine within 6 hours of administration . Due to its shorter half-life, this compound is liable to exhibit flip–flop pharmacokinetics, which has therapeutic implications in predicting drug–drug interactions and toxicity .

Result of Action

The action of this compound results in the inhibition of bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . This makes it effective against both Gram-positive and some Gram-negative bacteria .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . The release of this compound in the environment is significant because of the excretion of a large percentage of unchanged antibiotics as active pharmaceutical ingredients (API) that remain bioactive in soil–water ecosystems, thus causing harm to human beings and the environment .

Biochemical Analysis

Biochemical Properties

Cephalexin is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME) . The process is catalyzed by penicillin acylase . This compound is thermodynamically unstable and is typically produced in a kinetic regime .

Cellular Effects

This compound inhibits bacterial cell wall synthesis, leading to the breakdown and eventual cell death . It kills gram-positive and some gram-negative bacteria by disrupting the growth of the bacterial cell wall . It is used to treat certain bacterial infections, including those of the middle ear, bone and joint, skin, and urinary tract .

Molecular Mechanism

This compound inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

This compound undergoes no detectable metabolism, with a half-life of 0.5–1.2 hours . It is 90% eliminated unchanged from the kidney with a clearance of 4.3 mL/min/kg .

Dosage Effects in Animal Models

In animal models, the dosage of this compound varies. For cats, the dosage is 15–35 mg/kg, orally, every 6–12 hours. For dogs, the dosage is 15–45 mg/kg, orally, every 6–12 hours .

Metabolic Pathways

This compound is enzymatically synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase .

Transport and Distribution

Interactions at the level of basolateral transporters typically decrease the clearance of the victim drug, causing higher systemic exposure . Interactions at the apical level can also lower drug clearance, but may be associated with higher renal toxicity, due to intracellular accumulation .

Subcellular Localization

It is known that this compound is largely excluded from areas of high negative curvature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cephalexin involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps :

    Reaction with L-Phenylglycine Ester Derivative: An L-Phenylglycine ester derivative is added to a 7-ADCA aqueous solution, followed by the addition of immobilized penicillin acylase for the reaction.

    Separation and Filtration: The reaction mixture is adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The this compound suspension is then centrifugally filtered to obtain this compound crude powder.

    Purification: The crude powder is washed with water and acetone, and then dried to obtain the final product of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and advanced filtration systems to ensure high yield and purity .

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate)
Record name Cephalexin [USAN:BAN]
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DSSTOX Substance ID

DTXSID9022780
Record name Cephalexin
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cephalexin
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Solubility

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L
Record name Cephalexin
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Record name CEPHALEXIN
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Record name Cephalexin
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Mechanism of Action

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/, CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/
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Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS No.

15686-71-2
Record name Cephalexin
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Record name CEPHALEXIN ANHYDROUS
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Record name Cephalexin
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Melting Point

326.8 °C
Record name Cephalexin
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Record name Cephalexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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